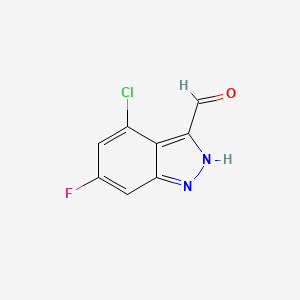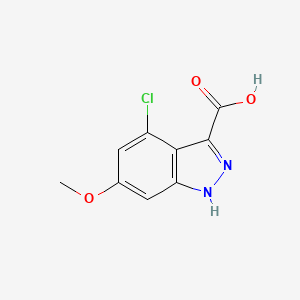
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine
説明
“4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine” is a compound that falls under the category of pyrimidines . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with various biological activities .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, often involves organolithium reagents . The reaction of 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine, followed by aldol condensation, yields 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has a molecular weight of 143.574 .Chemical Reactions Analysis
Pyrimidines, including “this compound”, undergo various chemical reactions. For instance, they can undergo nucleophilic aromatic substitution (SNAr) reactions, especially when starting from readily available halopyrimidines .Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 143.574 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Nonlinear Optical Properties
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine and its derivatives demonstrate promising applications in nonlinear optics (NLO). Studies using density functional theory (DFT) have shown these compounds exhibit significant NLO character, suggesting potential for optoelectronic applications. This was demonstrated in a study where thiopyrimidine derivatives, related to this compound, were analyzed for their NLO properties (Hussain et al., 2020).
Synthesis and Characterization
This compound-based compounds are synthesized for various research purposes. For example, research on thioureas incorporating this compound revealed insights into non-covalent interactions, which are crucial in understanding molecular behavior and interactions (Zhang et al., 2018). Another study focused on the synthesis and antimicrobial activity of pyrimidine salts, showing potential biomedical applications (Mallikarjunaswamy et al., 2013).
Biological Activity
Several studies have explored the biological activities of compounds derived from this compound. This includes research on antimicrobial activities, suggesting potential for developing new antimicrobial agents. For instance, compounds synthesized from this chemical showed promising antiviral and antibacterial properties (Saxena et al., 1988). Another study reported on Schiff bases of isoniazid with pyrimidine derivatives, revealing significant antimicrobial and antituberculosis activities (Soni et al., 2017).
Optical Properties
A study on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, related to this compound, investigated their optical absorption and emission properties. The compounds showed strong emission solvatochromism, indicating their potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).
作用機序
Target of Action
Pyrimidine derivatives have been known to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through a process called transmetalation, which is a key step in the suzuki–miyaura cross-coupling reaction . This reaction involves the transfer of an organoboron reagent to a palladium catalyst, which then forms a new carbon-carbon bond .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which pyrimidine derivatives are involved in, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known to affect various biochemical pathways by introducing new carbon-carbon bonds, thereby altering the structure and function of biomolecules .
Pharmacokinetics
The compound’s molecular weight is reported to be 20565 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Pyrimidine derivatives have been reported to induce apoptosis in tumor cells .
Action Environment
The suzuki–miyaura cross-coupling reaction, which pyrimidine derivatives are involved in, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a variety of environmental conditions.
将来の方向性
The future directions in the research and development of pyrimidines, including “4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine”, involve the synthesis of novel pyrimidine analogs with enhanced biological activities and minimal toxicity . There is also interest in the development of new drugs that overcome antimicrobial resistance problems .
生化学分析
Biochemical Properties
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . By inhibiting DHFR, this compound can disrupt the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides . This interaction highlights its potential as an anticancer agent.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can stimulate glucose uptake into muscle and fat cells, thereby reducing blood glucose levels . Additionally, it can inhibit the synthesis of RNA and DNA by disrupting nucleotide production, leading to cell cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the availability of nucleotides, ultimately affecting DNA and RNA synthesis. Additionally, it may interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of DHFR and prolonged disruption of nucleotide synthesis, resulting in persistent cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit DHFR and reduce blood glucose levels without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and other cofactors necessary for nucleotide synthesis . By inhibiting DHFR, it affects the metabolic flux of folate-dependent pathways, leading to changes in metabolite levels . This disruption can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. It can be transported across cell membranes via specific transporters and may bind to intracellular proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with DHFR primarily occurs in the cytoplasm, where the enzyme is localized . This localization is crucial for its inhibitory effects on nucleotide synthesis.
特性
IUPAC Name |
4-chloro-6-methyl-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-5-9(11)14-10(13-7)8-3-2-4-12-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAGJBGOBMTVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628543 | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83551-42-2 | |
| Record name | 4-Chloro-6-methyl-2-(3-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83551-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


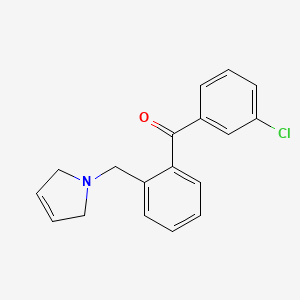
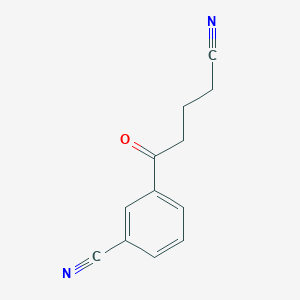
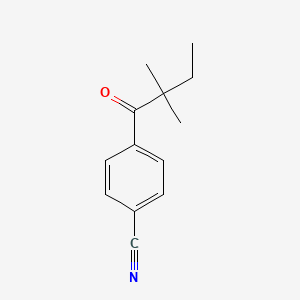

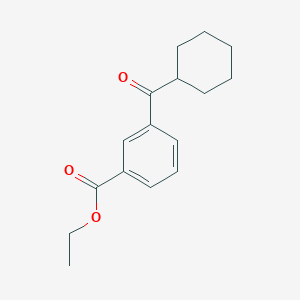
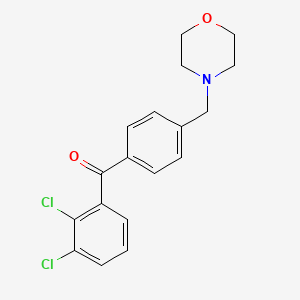
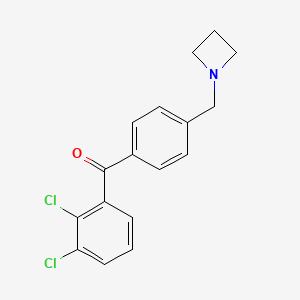
![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)
![Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate](/img/structure/B1613667.png)
